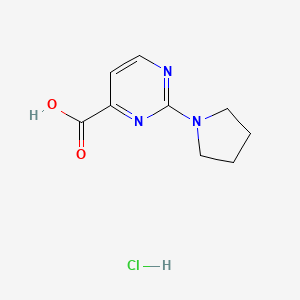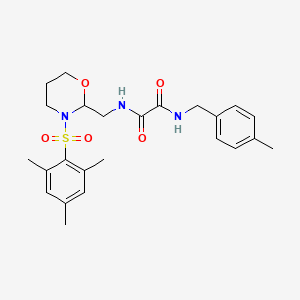
Acide 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylique chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular formula of “2-Pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride” is C9H12ClN3O2 . The structure includes a pyrrolidine ring, a pyrimidine ring, and a carboxylic acid group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 229.66 . It has 15 heavy atoms, 6 aromatic heavy atoms, and 2 rotatable bonds . The compound is soluble, with a solubility of 0.621 mg/ml .Applications De Recherche Scientifique
- Les chercheurs ont exploré des molécules bioactives contenant le cycle pyrrolidine et ses dérivés. Celles-ci incluent les pyrrolizines, la pyrrolidin-2-one, les pyrrolidin-2,5-diones et les dérivés du prolinol .
- Les chercheurs ont synthétisé des dérivés de 2-(pyridin-2-yl)pyrimidine à partir de l'acide nicotinique et de l'acide 1H-pyrazole-4-carboxylique facilement disponibles. Ces composés ont été évalués pour leurs activités antifibrotiques in vitro .
- Asano et al. ont optimisé la structure des dérivés de 4-(pyrrolidin-1-yl)benzonitrile pour développer des modulateurs sélectifs du récepteur des androgènes (SARMs). Ces composés pourraient avoir des applications thérapeutiques potentielles .
- Jiang et al. ont démontré que le remplacement d'un groupe non stéréochimique par un groupe stéréochimique améliorait l'activité des dérivés de cis-3,4-diphénylpyrrolidine en tant qu'agonistes inverses de RORγt, une variante d'épissage impliquée dans les maladies auto-immunes .
- Des recherches supplémentaires ont exploré l'influence des facteurs stériques sur l'activité biologique des composés contenant de la pyrrolidine. Cela inclut l'étude des relations structure-activité (SAR) et l'exploration de différentes stratégies de synthèse pour construire des cycles pyrrolidine .
Chimie médicinale et découverte de médicaments
Activité antifibrotique
Modulateurs sélectifs du récepteur des androgènes (SARMs)
Agonistes inverses du récepteur orphelin lié à l'acide rétinoïque γ (RORγt)
Autres activités biologiques
Synthèse chimique et chimie organique
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Pyrrolidine derivatives have been reported to interact with various targets, including the androgen receptor .
Mode of Action
It’s known that pyrrolidine derivatives can interact with their targets and cause changes in their function .
Biochemical Pathways
Pyrrolidine derivatives have been reported to inhibit a wide range of enzymes .
Pharmacokinetics
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Result of Action
Pyrrolidine derivatives have been reported to have antioxidative and antibacterial properties .
Action Environment
The spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c13-8(14)7-3-4-10-9(11-7)12-5-1-2-6-12;/h3-4H,1-2,5-6H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIIQDNTBSZNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361643-61-8 |
Source


|
| Record name | 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1-Methylpyrazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2576409.png)


![Methyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2576413.png)
![2-(4-bromophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2576414.png)



![2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2576419.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2576420.png)
